

# Commercial availability and suppliers of 2-Amino-3-chloro-6-methoxypyridine

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## Compound of Interest

Compound Name: 2-Amino-3-chloro-6-methoxypyridine

Cat. No.: B1452452

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An In-Depth Technical Guide to **2-Amino-3-chloro-6-methoxypyridine** for Drug Discovery Professionals

## Introduction: The Strategic Value of a Substituted Pyridine

**2-Amino-3-chloro-6-methoxypyridine** is a substituted pyridine derivative that serves as a crucial building block in modern medicinal chemistry. Its strategic importance lies in the unique arrangement of its functional groups: an amino group, a chloro atom, and a methoxy group on a pyridine core. This combination offers a versatile platform for synthetic chemists to construct complex, biologically active molecules. The pyridine ring itself is a common and valuable motif in numerous approved drugs.<sup>[1]</sup>

The chloro and methoxy groups, in particular, play significant roles in modulating a molecule's properties. They can influence intermolecular interactions within a protein's binding pocket, affect metabolic stability, and alter physicochemical characteristics such as lipophilicity and solubility.<sup>[2][3]</sup> The amino group provides a reactive handle for a wide array of chemical transformations, enabling the extension of the molecular scaffold. Consequently, this compound is frequently utilized as a key intermediate in the synthesis of novel therapeutic agents, including potential anti-inflammatory and anti-cancer drugs.<sup>[4]</sup>

This guide provides an in-depth analysis of the commercial landscape for **2-Amino-3-chloro-6-methoxypyridine**. As Senior Application Scientists, our goal is to move beyond a simple supplier list and offer a comprehensive resource that covers sourcing, quality validation, and safe handling, thereby empowering researchers to confidently integrate this key intermediate into their drug discovery workflows.

## Commercial Availability and Supplier Overview

**2-Amino-3-chloro-6-methoxypyridine** is readily available from a range of chemical suppliers, catering to needs from discovery-scale research to process development. The compound is typically offered at purities of 97% or higher, which is suitable for most synthetic applications. However, it is imperative for researchers to conduct their own quality control to verify the identity and purity of the material, as trace impurities can have significant downstream consequences.

Below is a comparative table of prominent suppliers offering this reagent.

Supplier	Product Name	CAS Number	Stated Purity/Assay
Sigma-Aldrich (Merck)	3-Amino-2-chloro-6-methoxypyridine	34392-85-3	97%
Thermo Scientific (Fisher)	3-Amino-6-chloro-5-methoxypyridine*	75711-01-2	97%
Chem-Impex International	3-Amino-2-chloro-6-methoxypyridine	34392-85-3	min 97%

\*Note: Isomeric variations exist. It is critical to confirm the exact structure and CAS number when ordering. The primary focus of this guide is CAS 34392-85-3.

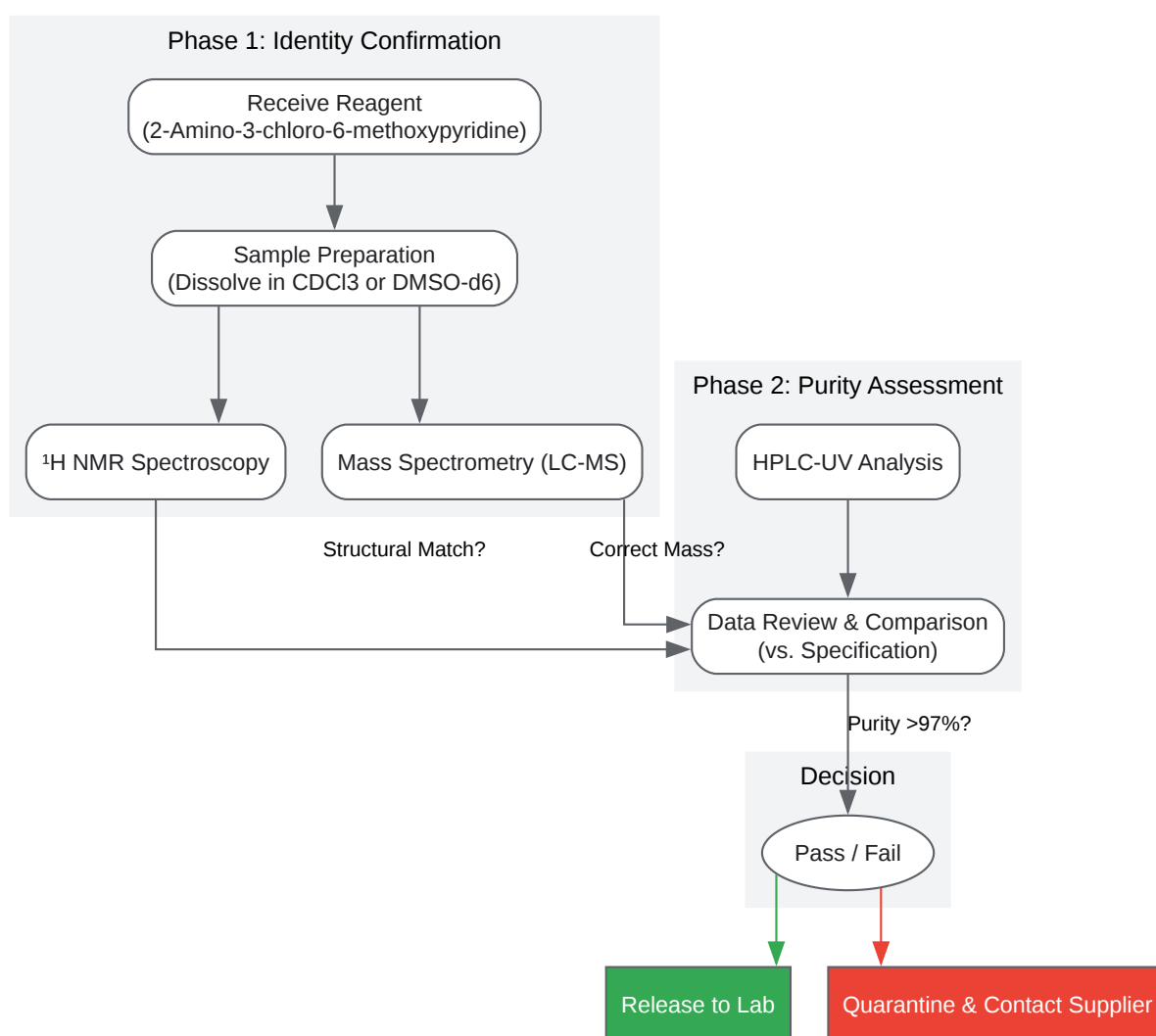
## Quality Control and Analytical Validation: A Self-Validating System

The principle of a self-validating protocol demands that every critical starting material is rigorously tested before use. Assuming the identity and purity stated on a supplier's label

without verification introduces unacceptable risk into a research program. The following protocols outline standard, reliable methods for the analytical validation of **2-Amino-3-chloro-6-methoxypyridine**.

## Logical Workflow for Incoming Reagent QC

The following diagram illustrates a standard workflow for the quality control of a newly received batch of **2-Amino-3-chloro-6-methoxypyridine**.



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Caption: Quality Control Workflow for Incoming Reagents.

## Identity Confirmation via $^1\text{H}$ NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules. A simple proton ( $^1\text{H}$ ) NMR spectrum can quickly confirm the compound's identity by revealing the electronic environment of every proton.

Experimental Protocol:

- **Sample Preparation:** Accurately weigh ~5 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ , or DMSO- $d_6$ ) in a standard 5 mm NMR tube.<sup>[5]</sup> Ensure the sample is fully dissolved.
- **Data Acquisition:** Acquire a standard  $^1\text{H}$  NMR spectrum on a 400 MHz or higher spectrometer. A sufficient signal-to-noise ratio can typically be achieved with 8 to 16 scans.<sup>[5]</sup>
- **Data Analysis:** Process the spectrum (Fourier transform, phase, and baseline correction). Calibrate the chemical shift axis using the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm or DMSO at 2.50 ppm).
- **Interpretation:** The spectrum should exhibit characteristic signals corresponding to the methoxy protons (singlet, ~3.7-4.0 ppm), the aromatic protons on the pyridine ring (two doublets), and the amino protons (a broad singlet which may exchange with  $\text{D}_2\text{O}$ ). The integration of these peaks should correspond to a 3:1:1:2 proton ratio.

## Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of a sample by separating the main component from any impurities.<sup>[5]</sup> For a compound like **2-Amino-3-chloro-6-methoxypyridine**, a reverse-phase method is most appropriate.

Experimental Protocol:

- **Sample Preparation:** Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute this solution to a working concentration of ~0.1 mg/mL with the mobile phase.
- **Chromatographic Conditions (General Guideline):**
  - **Column:** C18, 4.6 x 150 mm, 5 µm particle size.
  - **Mobile Phase:** A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. A typical gradient might run from 10% B to 95% B over 15 minutes. Using formic acid makes the method MS-compatible.<sup>[6]</sup>
  - **Flow Rate:** 1.0 mL/min.
  - **Detection:** UV at 254 nm.
  - **Injection Volume:** 10 µL.
- **Data Analysis:** The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks in the chromatogram.

#### Data Presentation: HPLC-UV vs. HPLC-MS

Parameter	HPLC-UV	HPLC-MS
Primary Information	Purity, Quantification, Retention Time	Molecular Weight, Structural Fragments, Purity
Sensitivity	Moderate (µg/mL range)	High (ng/mL to pg/mL range)
Key Advantage	Robust, widely available, excellent for quantification	Provides definitive molecular weight confirmation
Key Limitation	Does not provide molecular weight information	Requires volatile mobile phases (e.g., no phosphate buffers)

## Synthetic Context: Understanding Potential Impurities

While this guide focuses on commercial availability, understanding the synthetic route provides insight into potential process-related impurities. A plausible synthesis often begins with a more readily available pyridine precursor, such as 2,6-dichloropyridine.<sup>[7]</sup>



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Caption: Plausible Synthetic Route to the Target Compound.

This multi-step process, involving nitration, ammonolysis, methoxylation, and a final reduction, highlights potential impurities such as regioisomers, unreacted intermediates, or byproducts from incomplete reactions.<sup>[7][8]</sup> This knowledge underscores the necessity of the rigorous QC protocols detailed above.

## Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount. Based on available Safety Data Sheets (SDS), **2-Amino-3-chloro-6-methoxypyridine** presents several hazards.

Hazard Summary:

- Acute Toxicity: Harmful if swallowed.<sup>[9][10]</sup>
- Skin Irritation: Causes skin irritation.<sup>[9][10]</sup>
- Eye Damage: Causes serious eye damage/irritation.<sup>[9][10]</sup>
- Respiratory Irritation: May cause respiratory irritation.<sup>[9][10]</sup>

Recommended Handling & Personal Protective Equipment (PPE):

- Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[9][11]
- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[12][13]
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[10][12]
- Respiratory Protection: If dusts are generated, a NIOSH-approved respirator (e.g., N95 dust mask) is required.
- General Hygiene: Do not eat, drink, or smoke when using this product.[10][11]

#### Storage Recommendations:

- Store in a tightly closed container.[9][11]
- Keep in a dry, cool, and well-ventilated place.[9]
- Store away from incompatible materials and sources of ignition.[10]

## Conclusion

**2-Amino-3-chloro-6-methoxypyridine** is a commercially accessible and highly valuable intermediate for drug discovery and development. Its utility is maximized when researchers and scientists treat it not as a commodity, but as a critical reagent requiring rigorous validation. By implementing a robust quality control workflow incorporating NMR and HPLC, and adhering to strict safety and handling protocols, development teams can ensure the integrity of their synthetic work and the reliability of their results. This diligent approach forms the foundation of scientifically sound and efficient pharmaceutical research.

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